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Compound of Interest

Compound Name: 6-Bromo-4-chloronicotinic acid

Cat. No.: B1378894 Get Quote

An In-Depth Technical Guide to 6-Bromo-4-chloronicotinic Acid: A Core Building Block for

Modern Drug Discovery

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-bromo-4-chloronicotinic acid, a

key heterocyclic building block for researchers, medicinal chemists, and professionals in drug

development. We will delve into its molecular characteristics, a robust synthetic pathway with

mechanistic insights, predictive spectroscopic analysis for structural verification, and its pivotal

role in contemporary therapeutic modalities like targeted protein degradation.

Core Physicochemical Properties and Structure
6-Bromo-4-chloronicotinic acid is a substituted pyridine derivative, a class of compounds of

immense interest in medicinal chemistry. Its structural and electronic properties make it a

versatile scaffold for elaboration into more complex target molecules.

Molecular Structure
The molecule consists of a pyridine ring functionalized with a carboxylic acid at the 3-position, a

chlorine atom at the 4-position, and a bromine atom at the 6-position. The IUPAC name is 6-

bromo-4-chloropyridine-3-carboxylic acid.

The arrangement of these functional groups creates a unique electronic landscape. The

pyridine nitrogen and the two halogen atoms act as electron-withdrawing groups, rendering the
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aromatic ring electron-deficient. This influences its reactivity, particularly in nucleophilic

aromatic substitution reactions. The carboxylic acid group provides a crucial synthetic handle

for amide bond formation, a common linkage in pharmaceutical agents.

Caption: Molecular structure of 6-Bromo-4-chloronicotinic acid.

Physicochemical Data
The key quantitative data for this compound are summarized below for quick reference.

Property Value Reference(s)

CAS Number 1060808-92-5 [1][2]

Molecular Formula C₆H₃BrClNO₂ [1][2]

Molecular Weight 236.45 g/mol [1][2]

Appearance White to off-white solid [3]

Purity Typically ≥97% [1]

Synonyms
6-Bromo-4-chloropyridine-3-

carboxylic acid
[2][3]

Synthesis and Mechanistic Rationale
While several synthetic routes may be conceived, a logical and robust pathway involves a

multi-step sequence starting from 4,6-dichloronicotinic acid. This approach leverages well-

established, high-yielding reactions common in heterocyclic chemistry.

Proposed Synthetic Workflow
The proposed synthesis is a three-step process:

Preparation of 4,6-Dichloronicotinic Acid: This starting material can be synthesized from its

commercially available ethyl ester via basic hydrolysis.[4][5]

Selective Nucleophilic Amination: The dichloro-precursor undergoes a selective nucleophilic

aromatic substitution (SNAr) to install an amino group at the 6-position, yielding 6-amino-4-
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chloronicotinic acid.

Sandmeyer Bromination: The amino group is converted to a diazonium salt, which is

subsequently displaced by a bromide ion to afford the final product.[6][7]

Ethyl 4,6-Dichloronicotinate

4,6-Dichloronicotinic Acid

1. NaOH, H₂O/THF
2. HCl (aq)
(Hydrolysis)

6-Amino-4-chloronicotinic Acid

NH₄OH, Heat
(Selective Amination)

6-Bromo-4-chloronicotinic Acid
(Final Product)

1. NaNO₂, HBr (aq), 0°C
2. CuBr, HBr, Heat

(Sandmeyer Reaction)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 6-bromo-4-chloronicotinic acid.
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Detailed Experimental Protocol and Causality
Step 1: Synthesis of 4,6-Dichloronicotinic Acid from Ethyl 4,6-Dichloronicotinate

Protocol:

Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1

v/v).

Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 eq) and stir the mixture at

room temperature until TLC or LC-MS analysis indicates complete consumption of the

starting ester.

Remove the organic solvents under reduced pressure.

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow

addition of concentrated hydrochloric acid.

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry

under vacuum to yield 4,6-dichloronicotinic acid.[4]

Expertise & Causality: The use of a mixed solvent system ensures the solubility of both the

ester and the aqueous base. Saponification (ester hydrolysis) is a robust and high-yielding

reaction. Acidification protonates the carboxylate salt, causing the less soluble carboxylic

acid to precipitate, simplifying purification.

Step 2: Synthesis of 6-Amino-4-chloronicotinic Acid

Protocol:

Charge a pressure vessel with 4,6-dichloronicotinic acid (1.0 eq) and aqueous ammonium

hydroxide (excess, e.g., 10-15 eq).

Seal the vessel and heat to 120-140 °C for 12-24 hours.

Cool the reaction mixture to room temperature and carefully vent the vessel.

Acidify the solution with acetic acid or HCl to precipitate the product.
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Filter, wash with water, and dry to obtain 6-amino-4-chloronicotinic acid.[8]

Expertise & Causality: In dichloropyridines, the halogen at the 6-position (para to the

nitrogen) is generally more activated towards nucleophilic substitution than the halogen at

the 4-position (ortho to the nitrogen). This regioselectivity is driven by the ability of the

pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate, with

more effective stabilization for para-attack. Using a sealed vessel and elevated temperatures

is necessary to drive the SNAr reaction with ammonia as the nucleophile.

Step 3: Sandmeyer Bromination to 6-Bromo-4-chloronicotinic Acid

Protocol:

Suspend 6-amino-4-chloronicotinic acid (1.0 eq) in an aqueous solution of hydrobromic

acid (HBr, e.g., 48%, excess). Cool the mixture to 0-5 °C in an ice-salt bath.

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the

temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the

diazonium salt.

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

Slowly add the cold diazonium salt solution to the CuBr solution.

Allow the mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C)

until the evolution of nitrogen gas ceases.

Cool the reaction mixture, collect the precipitate by filtration, wash with water, and dry.

Recrystallization from a suitable solvent like ethanol/water may be required for further

purification.

Expertise & Causality: This is a classic Sandmeyer reaction.[6][7] Diazotization of the

primary amine with nitrous acid (generated in situ from NaNO₂ and HBr) creates an excellent

leaving group (N₂). The copper(I) catalyst facilitates a single-electron transfer to the

diazonium salt, generating an aryl radical and nitrogen gas. The radical then abstracts a

bromine atom from a copper(II) bromide species, yielding the final product and regenerating

the Cu(I) catalyst.[7]
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Spectroscopic Characterization (Predictive
Analysis)
For a novel or specialized building block, verifying its structure is paramount. While public

spectral data is scarce, the expected NMR and MS features can be reliably predicted based on

fundamental principles.
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Analysis Predicted Features

¹H NMR

The spectrum is expected to be simple, showing

two signals in the aromatic region (typically δ

7.5-9.0 ppm). The proton at the 2-position (H-2)

and the proton at the 5-position (H-5) will each

appear as a singlet, as they have no adjacent

protons (ortho or meta coupling is negligible or

absent). The H-2 signal will likely be downfield

of the H-5 signal due to its proximity to the ring

nitrogen.

¹³C NMR

Six distinct signals are expected, one for each

carbon atom. The carboxylic acid carbon (C-3)

will be the most downfield (δ ~165-170 ppm).

The carbon bearing the bromine (C-6) and the

carbon bearing the chlorine (C-4) will have their

chemical shifts influenced by the halogen's

inductive and resonance effects. The remaining

three aromatic carbons (C-2, C-3, C-5) will

appear in the typical aromatic region for

pyridines (δ ~120-155 ppm).

Mass Spec.

The mass spectrum will show a characteristic

molecular ion cluster due to the natural isotopic

abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br:

~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl:

~24.2%). This will result in three main peaks in

the molecular ion region: M (containing ⁷⁹Br and

³⁵Cl), M+2 (containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and

³⁷Cl), and M+4 (containing ⁸¹Br and ³⁷Cl). The

approximate intensity ratio of these peaks will

be 3:4:1.[9][10]

Applications in Drug Discovery
The primary value of 6-bromo-4-chloronicotinic acid lies in its utility as a versatile

intermediate for constructing libraries of complex molecules, particularly for two of the most
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dynamic areas of modern drug discovery: targeted protein degradation and kinase inhibition.

Core Scaffold for PROTACs
This molecule is explicitly categorized as a "Protein Degrader Building Block".[1] Proteolysis

Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation

of a target protein. A PROTAC consists of three parts: a "warhead" that binds the target protein,

a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

6-Bromo-4-chloronicotinic acid is an ideal precursor for the "warhead" component.

Synthetic Handle: The carboxylic acid group is a perfect attachment point for the linker,

typically via a stable amide bond.

Vectors for Diversification: The bromine atom at the 6-position and the chlorine atom at the

4-position serve as orthogonal handles for diversification using cross-coupling reactions

(e.g., Suzuki, Buchwald-Hartwig). This allows chemists to rapidly synthesize a library of

analogs with different substituents to optimize binding affinity and selectivity for the target

protein.

Intermediate for Kinase Inhibitors
The substituted pyridine core is a common feature in many FDA-approved kinase inhibitors.

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of

diseases like cancer. The functional handles on 6-bromo-4-chloronicotinic acid allow for the

installation of various pharmacophoric groups required for potent and selective kinase

inhibition. The bromine atom, in particular, is a valuable precursor for introducing aryl or

heteroaryl groups via Suzuki coupling, a key strategy in building inhibitors that target the ATP-

binding site of kinases.

Safety and Handling
As a halogenated organic acid, 6-bromo-4-chloronicotinic acid must be handled with

appropriate care in a laboratory setting.

Hazard Identification: The compound is classified as harmful if swallowed, causes skin

irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
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Handling Precautions:

Use only in a well-ventilated area, preferably a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1378894#6-bromo-4-chloronicotinic-acid-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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